TS 155-2

Description

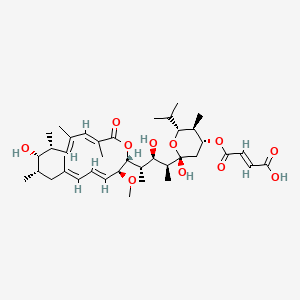

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12+,16-15+,22-13+,23-18+,26-19+/t24-,25+,27-,28-,29-,30-,31+,34-,35+,36+,37+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLOHEMXTLVMFP-ABIYTGBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/C)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of TS 155-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also identified as JBIR 100, is a macrocyclic lactone produced by a species of Streptomyces. Structurally related to hygrolidin, its primary mechanism of action is reported as the inhibition of thrombin-stimulated calcium entry into cells. Additionally, as a bafilomycin analogue, it is suggested to function as a vacuolar-type H+-ATPase (V-ATPase) inhibitor. Despite these proposed mechanisms, it is critical to note that detailed experimental studies and quantitative data for this compound are not extensively available in peer-reviewed literature. This guide synthesizes the current understanding of its potential mechanisms, provides generalized experimental protocols to investigate these activities, and presents plausible signaling pathways based on related compounds.

Core Compound Properties

A summary of the known properties of this compound is presented in Table 1.

| Property | Data |

| Alternate Names | JBIR 100 |

| Compound Type | Macrocyclic Lactone |

| Structural Analogue | Hygrolidin, Bafilomycin |

| Biological Source | Streptomyces sp. |

| Primary Proposed MoA | Inhibition of thrombin-stimulated Ca2+ entry |

| Secondary Proposed MoA | V-ATPase Inhibition |

Mechanism of Action 1: Inhibition of Thrombin-Stimulated Calcium Entry

The principal reported activity of this compound is its ability to block the influx of extracellular calcium following cellular stimulation by thrombin. Thrombin is a serine protease that activates cells, such as platelets and endothelial cells, through the cleavage of Protease-Activated Receptors (PARs), primarily PAR1.

Signaling Pathway

The activation of PAR1 by thrombin initiates a G-protein coupled signaling cascade, leading to an increase in intracellular calcium concentration ([Ca2+]i). This occurs through two main phases: an initial release of calcium from intracellular stores (endoplasmic reticulum) and a subsequent, sustained influx of extracellular calcium through plasma membrane channels. This compound is hypothesized to interfere with the latter phase.

Experimental Protocol: Intracellular Calcium Measurement

To verify the inhibitory effect of this compound on thrombin-induced calcium influx, a ratiometric fluorescence assay using a calcium-sensitive dye like Fura-2 AM is appropriate.

Objective: To measure changes in intracellular calcium concentration in response to thrombin stimulation in the presence and absence of this compound.

Materials:

-

Cell line expressing PAR1 (e.g., human platelets, HUVECs)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

-

Thrombin

-

This compound

-

Ionomycin

-

EGTA

-

Fluorescence plate reader or microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter.

Procedure:

-

Cell Preparation: Plate cells on a suitable culture plate (e.g., 96-well black-walled plate) and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Wash cells with HBSS.

-

Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash cells twice with HBSS to remove extracellular dye.

-

-

Treatment:

-

Add HBSS containing various concentrations of this compound or vehicle control to the cells and incubate for a predetermined time.

-

-

Calcium Measurement:

-

Place the plate in the fluorescence reader.

-

Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

-

Inject thrombin (at a predetermined EC50 concentration) into the wells and immediately begin recording the fluorescence ratio over time.

-

-

Calibration (Optional):

-

At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax).

-

Subsequently, add EGTA to chelate Ca2+ and obtain the minimum fluorescence ratio (Rmin).

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation.[1]

-

Data Analysis: The primary endpoint is the change in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration. Compare the peak and sustained calcium levels in this compound-treated cells versus control cells.

Mechanism of Action 2: V-ATPase Inhibition

As a bafilomycin analogue, this compound is also proposed to inhibit vacuolar-type H+-ATPases (V-ATPases). These are proton pumps responsible for acidifying intracellular compartments like lysosomes and endosomes.

Mechanism of Inhibition

Bafilomycins are known to bind to the V0 subunit of the V-ATPase, which is the transmembrane proton-translocating domain. This binding is thought to allosterically inhibit the rotation of the V0 complex, thereby blocking proton transport.

Experimental Protocol: V-ATPase Activity Assay

The inhibitory effect of this compound on V-ATPase can be assessed by measuring its impact on proton pumping or ATP hydrolysis in isolated vesicles.

Objective: To determine the effect of this compound on the activity of V-ATPase.

Materials:

-

Vesicle preparation enriched in V-ATPase (e.g., lysosomal or vacuolar vesicles)

-

ATP

-

Assay buffer (e.g., MES-Tris buffer)

-

Acridine orange (for proton pumping assay) or a phosphate detection reagent (for ATP hydrolysis assay)

-

This compound

-

Bafilomycin A1 (as a positive control)

-

Spectrofluorometer or spectrophotometer

Procedure (Proton Pumping Assay):

-

Vesicle Preparation: Isolate vesicles from a suitable cell or tissue source using differential centrifugation or gradient separation.

-

Assay Setup:

-

Resuspend the vesicles in the assay buffer.

-

Add acridine orange to the vesicle suspension. This dye accumulates in acidic compartments, leading to a quenching of its fluorescence.

-

Add various concentrations of this compound or vehicle control.

-

-

Measurement:

-

Place the sample in a spectrofluorometer and measure the baseline fluorescence of acridine orange.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in fluorescence over time as protons are pumped into the vesicles, causing acridine orange to accumulate and its fluorescence to quench.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence quenching.

-

Compare the rates in the presence of different concentrations of this compound to the control to determine the inhibitory activity. An IC50 value can be calculated.

-

Quantitative Data

As previously stated, specific quantitative data for this compound is scarce in the public domain. The following table provides a template for how such data would be presented.

| Parameter | Value | Experimental Context |

| IC50 (Ca2+ Influx) | Not Available | Thrombin-stimulated calcium influx in [Cell Line] |

| IC50 (V-ATPase) | Not Available | Proton pumping in isolated [Vesicle Type] |

Conclusion

This compound presents a dual mechanism of action, targeting both thrombin-mediated calcium signaling and V-ATPase function. Its structural similarity to hygrolidin and bafilomycin provides a strong theoretical basis for these activities. However, a comprehensive understanding of its potency, selectivity, and therapeutic potential requires further rigorous experimental investigation. The protocols and conceptual frameworks provided in this guide offer a foundational approach for researchers to systematically characterize the molecular pharmacology of this compound.

References

TS 155-2: A Technical Overview of a Novel V-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2, also known as JBIR-100, is a macrocyclic lactone belonging to the hygrolide family of plecomacrolides.[1] Isolated from Streptomyces sp., it is an analogue of bafilomycin and is recognized as an inhibitor of vacuolar-type H+-ATPase (V-ATPase).[2][3][4][5] V-ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular compartments and the plasma membrane in specialized cells.[3] Their role in numerous physiological and pathological processes, including cancer and infectious diseases, makes them a compelling target for drug discovery.[2][4] This document provides a comprehensive technical guide on this compound, summarizing the available data, outlining potential experimental protocols, and visualizing associated cellular pathways.

Quantitative Data

| Parameter | Value | Cell Line/Organism | Conditions | Reference |

| Cytotoxicity IC50 | 72.6 nM | HeLa | 48 hours | [3][6] |

| Minimum Inhibitory Concentration (MIC) | 4 µM | Staphylococcus aureus USA300 | - | [1] |

| Minimum Inhibitory Concentration (MIC) | 8 µM | Bacillus subtilis | - | [1] |

| Minimum Bactericidal Concentration (MBC) | 16 µM | Bacillus subtilis | - | [1] |

Mechanism of Action

As a bafilomycin analogue, this compound is presumed to inhibit V-ATPase function. Bafilomycins are well-characterized, potent, and specific inhibitors of V-ATPase.[1] They are understood to bind to the c-subunit of the V0 domain of the V-ATPase, obstructing the proton translocation channel and thereby inhibiting the pump's activity. This leads to a disruption of the proton gradient across cellular membranes.

The observed antimicrobial activity of this compound against Bacillus subtilis includes the perturbation and depolarization of the cell membrane, which is likely a downstream effect of V-ATPase inhibition.[1]

Signaling Pathways Associated with V-ATPase Inhibition

V-ATPase activity is integral to the function of several key signaling pathways. While direct studies on the impact of this compound on these pathways are not yet published, inhibiting V-ATPase with compounds like bafilomycin is known to modulate pathways such as:

-

mTORC1 Signaling: V-ATPase is essential for the activation of mTORC1 on the lysosomal surface in response to amino acids. Inhibition of V-ATPase prevents the recruitment and activation of mTORC1.

-

Notch Signaling: The maturation and cleavage of the Notch receptor, critical steps in the activation of Notch signaling, occur in acidic compartments and can be disrupted by V-ATPase inhibition.

-

Wnt/β-catenin Signaling: V-ATPase-mediated endosomal acidification is required for the activity of the Wnt co-receptor LRP6.

-

TGF-β Signaling: The activation of TGF-β receptors within endosomes is pH-dependent and can be affected by V-ATPase inhibitors.

Below is a generalized diagram of signaling pathways influenced by V-ATPase activity.

Caption: Generalized signaling pathways influenced by V-ATPase inhibition.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not extensively published. However, based on its known activities and its relation to bafilomycin, the following methodologies are proposed.

V-ATPase Inhibition Assay (Hypothetical)

This protocol is based on standard assays for V-ATPase inhibitors like bafilomycin.

-

Isolation of V-ATPase-enriched membranes: Isolate lysosomes or other vesicles rich in V-ATPase from a relevant cell line or tissue.

-

ATP Hydrolysis Assay:

-

Incubate the membrane fraction with varying concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi), for example, using a malachite green-based colorimetric assay.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability/Cytotoxicity Assay

This protocol is based on the reported cytotoxicity data for this compound.

-

Cell Culture: Seed HeLa cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 48 hours.

-

Viability Assessment: Use a standard cell viability assay such as MTT, MTS, or a resazurin-based assay to determine the percentage of viable cells relative to a vehicle-treated control.

-

Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a suitable model.

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Antimicrobial Susceptibility Testing

This protocol is based on the published study on JBIR-100.[1]

-

Bacterial Culture: Grow S. aureus or B. subtilis in appropriate broth medium.

-

Broth Microdilution:

-

Prepare a two-fold serial dilution of this compound in a 96-well plate containing broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination:

-

Subculture aliquots from wells with no visible growth onto agar plates.

-

Incubate the plates.

-

The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

-

Conclusion

This compound is a promising V-ATPase inhibitor with demonstrated cytotoxic and antimicrobial activities. While specific data on its direct interaction with V-ATPase is currently limited, its analogy to bafilomycin provides a strong foundation for its mechanism of action and potential applications. Further research is warranted to fully characterize its inhibitory profile against V-ATPase and to explore its therapeutic potential in diseases where V-ATPase plays a critical role. The experimental frameworks provided here offer a starting point for researchers to further investigate the biological activities of this novel compound.

References

- 1. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Biological Activity of Streptomyces-derived TS 155-2 (Streptoglutarimide H)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of the Streptomyces-derived compound TS 155-2, identified as Streptoglutarimide H. This document details its antimicrobial and potent antiproliferative properties, including quantitative data, detailed experimental methodologies, and a proposed mechanism of action against cancer cells.

Executive Summary

This compound, also known as Streptoglutarimide H, is a glutarimide analog isolated from the marine-derived actinomycete Streptomyces sp. ZZ741. This compound, along with its congeners (Streptoglutarimides A-J), has demonstrated a broad spectrum of biological activities. Notably, this compound exhibits significant antimicrobial effects against pathogenic bacteria and fungi. Furthermore, it displays potent antiproliferative activity against human glioma and lung cancer cell lines, suggesting its potential as a lead compound in oncology drug discovery. This guide synthesizes the available data on this compound to provide a detailed resource for researchers in the field.

Quantitative Biological Data

The biological activities of this compound and its related compounds have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Antiproliferative Activity of this compound (Streptoglutarimide H)

| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |

| U87MG | Human Glioma | SRB | 3.8 ± 0.6 | |

| U251 | Human Glioma | SRB | 1.5 ± 0.1 | |

| A549 | Human Lung Cancer | SRB | 1.69 | |

| H157 | Human Lung Cancer | SRB | 5.24 | |

| H460 | Human Lung Cancer | SRB | 2.53 | |

| H1299 | Human Lung Cancer | SRB | 3.81 | |

| H1703 | Human Lung Cancer | SRB | 2.87 | |

| PC9 | Human Lung Cancer | SRB | 4.92 |

Table 2: Antimicrobial Activity of Streptoglutarimide Analogues (this compound Series)

| Microorganism | Type | Assay | MIC (µg/mL) | Citation |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | Broth Microdilution | 9 - 11 | |

| Escherichia coli | Gram-negative Bacteria | Broth Microdilution | 8 - 12 | |

| Candida albicans | Fungus | Broth Microdilution | 8 - 20 |

Proposed Mechanism of Action in Cancer Cells

Studies on lung cancer cells suggest that this compound (Streptoglutarimide H) exerts its antiproliferative effects through a multi-faceted mechanism. The proposed signaling pathway involves the downregulation of key proteins involved in cell cycle progression and cellular metabolism.

Caption: Proposed mechanism of this compound in cancer cells.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antiproliferative Sulforhodamine B (SRB) Assay

This protocol is adapted for determining the cytotoxicity of this compound against adherent cancer cell lines.

Workflow:

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., U87MG, A549) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with the corresponding concentration of DMSO.

-

Incubation: Plates are incubated for an additional 48 hours under the same conditions.

-

Cell Fixation: The medium is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Washing: Plates are washed five times with slow-running tap water and air-dried.

-

Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and plates are incubated for 30 minutes at room temperature.

-

Removal of Unbound Dye: Plates are washed five times with 1% (v/v) acetic acid and air-dried.

-

Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 value is determined by non-linear regression analysis.

Antimicrobial Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi.

Workflow:

Caption: Workflow for the Broe Microdilution MIC assay.

Methodology:

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted two-fold in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial or fungal strains are grown overnight, and the inoculum is prepared to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control well (inoculum without compound) and a negative control well (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Treatment: Cancer cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. Fixed cells are stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression levels of specific proteins (e.g., c-Myc, USP28, and cell cycle-related proteins).

Methodology:

-

Protein Extraction: Cancer cells are treated with this compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the target proteins (e.g., anti-c-Myc, anti-USP28) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Perspectives

This compound (Streptoglutarimide H), a natural product derived from Streptomyces sp. ZZ741, demonstrates significant potential as both an antimicrobial and an anticancer agent. Its potent antiproliferative activity against glioma and lung cancer cells, coupled with a novel mechanism of action involving the downregulation of c-Myc and USP28, makes it an attractive candidate for further preclinical development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to build upon these promising findings.

An In-depth Technical Guide on TS 155-2 and its Effects on Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the macrocyclic lactone TS 155-2, focusing on its role as an inhibitor of thrombin-stimulated intracellular calcium signaling. Due to the limited publicly available research on this compound, this document contextualizes its mechanism of action within the well-established thrombin-induced calcium mobilization pathway. It details the molecular players involved, from G-protein coupled receptors to downstream calcium influx channels. Furthermore, this guide offers detailed experimental protocols for researchers seeking to investigate compounds like this compound, including methodologies for quantifying changes in intracellular calcium. Standardized data presentation formats and visualizations of the signaling pathway and experimental workflow are provided to facilitate robust scientific inquiry in this area.

Introduction to Thrombin-Induced Intracellular Calcium Signaling

Thrombin is a serine protease that plays a critical role in hemostasis and thrombosis. Beyond its function in the coagulation cascade, thrombin is a potent cell agonist that elicits a variety of cellular responses, including platelet aggregation, cell proliferation, and smooth muscle contraction. A key event in thrombin-induced cellular activation is a rapid and transient increase in the concentration of intracellular free calcium ([Ca²⁺]i). This calcium signal is a crucial second messenger that initiates a cascade of downstream cellular events.

The canonical pathway for thrombin-induced calcium signaling is initiated by the binding of thrombin to its G-protein coupled receptors (GPCRs), primarily Protease-Activated Receptors (PARs), on the cell surface. This interaction activates the enzyme Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1]

IP₃ diffuses into the cytosol and binds to IP₃ receptors (IP₃R) on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store.[2][3] This binding opens the IP₃R channels, leading to a rapid release of Ca²⁺ from the ER into the cytosol.[3] This initial release of stored calcium then triggers a second wave of calcium entry from the extracellular space through a process known as store-operated calcium entry (SOCE).[3][4] The key molecular players in SOCE are the Stromal Interaction Molecule (STIM) proteins, which act as Ca²⁺ sensors in the ER, and the Orai and Transient Receptor Potential Canonical (TRPC) channels in the plasma membrane.[4][5][6] Depletion of ER calcium stores is sensed by STIM proteins, which then translocate to areas of the ER membrane near the plasma membrane.[4] Here, they interact with and activate Orai and TRPC channels, leading to a sustained influx of extracellular Ca²⁺.[4][5]

This compound: A Putative Inhibitor of Thrombin-Evoked Calcium Entry

This compound is identified as a macrocyclic lactone related to hygrolidin.[5] It is produced by a Streptomyces species and has been shown to block thrombin-evoked calcium (Ca²⁺) entry into cells.[5] The original patent for this compound indicated hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activities.[5] However, there is a notable lack of in-depth scientific literature and publicly available data on its specific mechanism of action and its effects on the molecular components of the calcium signaling pathway.[5] Based on its described function, it is hypothesized that this compound may act by inhibiting one or more of the components involved in the store-operated calcium entry (SOCE) pathway, such as the Orai or TRPC channels, or by interfering with the STIM-Orai/TRPC coupling.

Signaling Pathway and Experimental Workflow Visualizations

Thrombin-Induced Intracellular Calcium Signaling Pathway

Caption: Thrombin-induced Ca²⁺ signaling pathway and the hypothesized point of inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the inhibitory effect of this compound on thrombin-induced Ca²⁺ influx.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on intracellular calcium signaling.

Materials and Reagents

-

Cell line of interest (e.g., human platelets, human pulmonary artery smooth muscle cells)

-

Cell culture medium and supplements

-

This compound (and appropriate solvent, e.g., DMSO)

-

Thrombin

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Cell Culture and Seeding

-

Culture cells according to standard protocols for the chosen cell line.

-

Passage cells upon reaching 80-90% confluency.

-

Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the plate at 37°C and 5% CO₂ overnight.

Calcium Indicator Dye Loading

-

Prepare a loading buffer containing the fluorescent Ca²⁺ indicator dye. For example, for Fura-2 AM, prepare a solution in HBS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Aspirate the culture medium from the wells.

-

Wash the cells once with HBS.

-

Add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Aspirate the loading buffer and wash the cells twice with HBS to remove any extracellular dye.

-

Add 100 µL of HBS to each well for the assay.

Intracellular Calcium Measurement

-

Set up the fluorescence plate reader to measure the emission of the chosen dye. For Fura-2, this involves alternating excitation at 340 nm and 380 nm, and measuring emission at 510 nm.

-

Place the 96-well plate in the plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

To test the inhibitory effect of this compound, add varying concentrations of the compound (or vehicle control) to the appropriate wells and incubate for a predetermined amount of time (e.g., 15-30 minutes).

-

Begin fluorescence measurements to establish a stable baseline for approximately 60 seconds.

-

Using the plate reader's automated injectors, add a solution of thrombin to each well to achieve the desired final concentration (e.g., 1 U/mL).

-

Continue to record the fluorescence for several minutes to capture the full calcium transient (initial peak and sustained phase).

Data Analysis

-

For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point. This ratio is proportional to the intracellular calcium concentration.

-

Normalize the data by dividing the fluorescence ratio at each time point by the average baseline ratio.

-

Determine the peak response and the sustained calcium level for each condition (vehicle vs. different concentrations of this compound).

-

To determine the potency of this compound, plot the peak or sustained calcium response as a function of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Quantitative Data Presentation

As no quantitative data for this compound is currently available in the public domain, the following table serves as a template for summarizing experimental findings from studies investigating the effects of this compound or similar compounds on thrombin-induced calcium signaling.

| Parameter | Cell Type | Agonist (Concentration) | This compound IC₅₀ (µM) | Maximum Inhibition (%) | Effect on Peak [Ca²⁺]i | Effect on Sustained [Ca²⁺]i |

| Inhibition of Ca²⁺ Influx | Platelets | Thrombin (1 U/mL) | Data to be determined | Data to be determined | e.g., Moderate reduction | e.g., Strong reduction |

| Inhibition of Ca²⁺ Influx | PASMCs | Thrombin (1 U/mL) | Data to be determined | Data to be determined | e.g., Moderate reduction | e.g., Strong reduction |

| Inhibition of Ca²⁺ Influx | Endothelial Cells | Thrombin (1 U/mL) | Data to be determined | Data to be determined | e.g., Moderate reduction | e.g., Strong reduction |

PASMCs: Pulmonary Artery Smooth Muscle Cells

Conclusion

This compound represents a potentially valuable pharmacological tool for dissecting the intricacies of thrombin-induced intracellular calcium signaling and may hold therapeutic promise due to its reported anti-platelet and anti-inflammatory properties.[5] While direct experimental data on this compound remains scarce, this guide provides the necessary theoretical background and practical methodologies for its further investigation. By understanding the broader context of the thrombin-PLC-IP₃-SOCE pathway, researchers are better equipped to design experiments that can elucidate the precise mechanism of action of this compound and similar molecules. The provided protocols and data presentation formats are intended to promote standardized and rigorous investigation in this promising area of cell signaling research and drug development.

References

- 1. Transient Receptor Potential Canonical (TRPC) Channels: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Store-Operated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STIM1 and Orai1 mediate thrombin-induced Ca(2+) influx in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ca2+ Entry via TRPC Channels Is Necessary for Thrombin-induced NF-κB Activation in Endothelial Cells through AMP-activated Protein Kinase and Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Complex Role of Store Operated Calcium Entry Pathways and Related Proteins in the Function of Cardiac, Skeletal and Vascular Smooth Muscle Cells [frontiersin.org]

An In-depth Technical Guide to Determining the Antimicrobial Spectrum of Novel Macrocyclic Lactones: A Methodological Framework

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific data regarding the antimicrobial spectrum of the macrocyclic lactone TS 155-2 is not publicly available. This guide, therefore, provides a comprehensive methodological framework for determining and presenting the antimicrobial spectrum of a novel macrocyclic lactone, using standardized and widely accepted research protocols. This document is intended to serve as a technical resource for researchers undertaking such investigations.

Introduction

The discovery and development of new antimicrobial agents are paramount in the face of rising antimicrobial resistance. Macrocyclic lactones are a diverse class of natural products known for a wide range of biological activities. Determining the antimicrobial spectrum of a novel compound, such as a newly isolated or synthesized macrocyclic lactone, is a critical first step in its evaluation as a potential therapeutic agent. This spectrum defines the range of microorganisms—including bacteria and fungi—against which the compound is effective.

This technical guide outlines the essential experimental protocols, data presentation standards, and logical workflows required to thoroughly characterize the antimicrobial profile of a novel test compound.

Data Presentation: Summarizing Antimicrobial Activity

Quantitative data from antimicrobial susceptibility testing should be presented in a clear and structured format to allow for easy comparison and interpretation. Tables are the preferred method for summarizing this data. The primary metrics to be reported are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Table 1: Hypothetical Antimicrobial Spectrum of a Novel Test Compound

| Microorganism | Type | Strain ID | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | ATCC 29213 | 16 | 32 |

| Enterococcus faecalis | Gram-positive | ATCC 29212 | 32 | >64 |

| Streptococcus pneumoniae | Gram-positive | ATCC 49619 | 8 | 16 |

| Escherichia coli | Gram-negative | ATCC 25922 | 64 | >64 |

| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | >64 | >64 |

| Klebsiella pneumoniae | Gram-negative | ATCC 700603 | 32 | 64 |

| Candida albicans | Fungi (Yeast) | ATCC 90028 | 16 | 32 |

| Aspergillus fumigatus | Fungi (Mold) | ATCC 204305 | >64 | >64 |

Note: The data presented in this table is purely illustrative and not representative of any specific compound.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and validity of antimicrobial susceptibility testing results. The following are methodologies for the key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a widely accepted standard.[1]

3.1.1 Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates[1]

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[1]

-

Positive control (microorganism in broth without test compound)

-

Negative control (broth only)

-

Sterility control (broth with the highest concentration of the test compound)

-

Spectrophotometer or microplate reader

3.1.2 Protocol:

-

Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared directly in the 96-well plate.[1] For example, 100 µL of broth is added to wells 2 through 12. 200 µL of the test compound at the highest desired concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded. Wells 11 and 12 serve as controls.

-

Inoculation: Each well (from 1 to 11) is inoculated with 100 µL of the standardized microbial suspension. Well 11 serves as the positive growth control, and well 12 serves as the negative control (sterility).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[2]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[3] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after incubation for a specified period.[3] This assay is a follow-up to the MIC test.

3.2.1 Materials:

-

96-well plate from the completed MIC assay

-

Sterile agar plates (e.g., Tryptic Soy Agar)

-

Micropipette and sterile tips

-

Spreader or inoculation loop

3.2.2 Protocol:

-

Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).[4]

-

Plating: The aliquot is plated onto a fresh agar plate that does not contain any test compound.[4]

-

Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms (e.g., 37°C for 24-48 hours).

-

Reading Results: The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.[3][5]

Mandatory Visualization

Diagrams are essential for visualizing complex workflows and relationships. The following diagram, generated using the DOT language, illustrates the experimental workflow for determining the antimicrobial spectrum of a novel compound.

Caption: Workflow for Determining MIC and MBC.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Minimum Bactericidal Concentration Determination [bio-protocol.org]

- 5. microbe-investigations.com [microbe-investigations.com]

An In-Depth Technical Guide to Sourcing and Purity of TS 155-2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TS 155-2, a macrocyclic lactone of interest for various research applications. The document details its sourcing, purity standards, and key biological activities, offering researchers the necessary information to effectively incorporate this compound into their studies.

Introduction to this compound

This compound, also known as JBIR-100, is a 16-membered plecomacrolide antibiotic belonging to the hygrolide family.[1][2] It is a natural product produced by Streptomyces species, notably isolated from Streptomyces varsoviensis.[1][2] As a member of the hygrobafilomycin sub-family, this compound has garnered attention for its diverse biological activities, including antimicrobial effects, inhibition of thrombin-stimulated calcium entry, and V-ATPase inhibition.[1][3]

Sourcing and Availability

This compound is available for research purposes from several reputable chemical suppliers. When sourcing this compound, it is crucial to consider the supplier's reputation, the purity of the compound offered, and the availability of comprehensive analytical documentation.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | JBIR-100 |

| CAS Number | 1314486-37-7 (or 303009-07-6, used by some suppliers) |

| Molecular Formula | C₃₉H₆₀O₁₁ |

| Molecular Weight | 704.9 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol |

| Storage | Store at -20°C for long-term stability |

Table 2: Sourcing Information for this compound

| Supplier | Purity Specification | Analytical Method |

| Cayman Chemical | ≥95% | HPLC |

| APExBIO | ≥95.00% | HPLC |

| TOKU-E | >95% | HPLC |

| Santa Cruz Biotechnology | Not specified, refer to lot-specific Certificate of Analysis | Not specified |

| MedChemExpress | Purity confirmed by HPLC | HPLC |

| BioAustralis | Not specified | Not specified |

Purity and Quality Control

The purity of this compound is a critical factor for the reproducibility and reliability of research data. The standard method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC). Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase.

A comprehensive CoA should include:

-

Product Identification: Name, catalog number, batch/lot number.

-

Physical Properties: Appearance, molecular formula, and molecular weight.

-

Analytical Results: Purity as determined by HPLC (with chromatogram), and potentially other analytical techniques such as Mass Spectrometry (MS) for identity confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.

-

Date of Analysis and Retest Date.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

While supplier-specific protocols may vary, a general reverse-phase HPLC method for the purity determination of macrolides like this compound is outlined below. Researchers should optimize this protocol for their specific instrumentation and requirements.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid or trifluoroacetic acid.

-

B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 20-30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound (typically in the range of 210-280 nm).

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Injection Volume: 10-20 µL.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Biological Activity and Mechanism of Action

This compound exhibits multiple biological activities, making it a versatile tool for various research areas.

Inhibition of Thrombin-Stimulated Calcium Entry

A primary reported activity of this compound is its ability to block the influx of calcium (Ca²⁺) into cells following stimulation by thrombin.[3] Thrombin is a serine protease that plays a crucial role in hemostasis and thrombosis by activating platelets and other cells through Protease-Activated Receptors (PARs). This activation leads to a rapid increase in intracellular Ca²⁺ concentration, which is a key signaling event.

The signaling pathway involves thrombin cleaving and activating PARs, which couple to G-proteins (primarily Gq/11). This activates Phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This initial release then triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. The precise mechanism by which this compound inhibits this calcium entry is not yet fully elucidated but is a key area for further investigation.

V-ATPase Inhibition

This compound is also characterized as an inhibitor of vacuolar H⁺-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps found in the membranes of various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus. They are responsible for acidifying the lumen of these organelles, a process crucial for a wide range of cellular functions such as protein degradation, receptor recycling, and signaling pathway modulation. By inhibiting V-ATPase, this compound can disrupt these processes, leading to its observed antimicrobial and potentially other cellular effects.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria such as Bacillus subtilis.[1] The mechanism of its antibacterial action is thought to involve the perturbation of the bacterial cell membrane.[1]

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of this compound. Researchers should adapt these protocols to their specific cell types, equipment, and experimental goals.

Protocol: In Vitro Thrombin-Stimulated Intracellular Calcium Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to thrombin, and the inhibitory effect of this compound, using a fluorescent calcium indicator.

-

Cell Culture: Plate cells (e.g., human platelets, endothelial cells, or fibroblasts) in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and grow to the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) at a concentration of 1-5 µM in a serum-free medium or an appropriate physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Remove the culture medium from the cells and wash once with the physiological salt solution.

-

Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

-

Cell Washing: After incubation, gently wash the cells two to three times with the physiological salt solution to remove extracellular dye.

-

Compound Incubation:

-

Add the physiological salt solution containing various concentrations of this compound (or vehicle control, e.g., DMSO) to the respective wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

Measurement of Calcium Flux:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em ~485/525 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for each well.

-

Inject a solution of thrombin (at a concentration known to elicit a robust calcium response, e.g., 0.1-1 U/mL) into each well.

-

Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Quantify the response by measuring the peak fluorescence intensity or the area under the curve.

-

Compare the responses in this compound-treated wells to the vehicle-treated control wells to determine the inhibitory effect.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of this compound.

-

Protocol: In Vitro V-ATPase Activity Assay

This protocol describes a colorimetric method to measure the activity of V-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

-

Preparation of Lysosomal/Vesicular Fractions (Source of V-ATPase):

-

Isolate organelles rich in V-ATPase (e.g., lysosomes or yeast vacuoles) from cell or tissue homogenates using differential centrifugation and/or density gradient centrifugation.

-

Determine the protein concentration of the isolated fraction (e.g., using a BCA or Bradford assay).

-

-

ATPase Reaction:

-

Prepare a reaction buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl₂, 50 mM KCl).

-

In a microplate, set up the following reactions:

-

Total ATPase activity: Reaction buffer, ATP (e.g., 3 mM), and the V-ATPase-containing fraction.

-

V-ATPase-independent ATPase activity: Reaction buffer, ATP, the V-ATPase-containing fraction, and a specific V-ATPase inhibitor like Bafilomycin A1 (as a control).

-

Test compound: Reaction buffer, ATP, the V-ATPase-containing fraction, and various concentrations of this compound.

-

-

Initiate the reaction by adding ATP and incubate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Phosphate Detection:

-

Stop the reaction by adding a reagent that also serves as the basis for colorimetric phosphate detection (e.g., a solution containing malachite green and ammonium molybdate).

-

Allow color to develop according to the detection kit's instructions.

-

-

Measurement and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green-based assays).

-

Create a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi released in each reaction.

-

V-ATPase activity is determined by subtracting the V-ATPase-independent activity from the total ATPase activity.

-

Determine the inhibitory effect of this compound by comparing the V-ATPase activity in its presence to the control.

-

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the general guidelines for broth microdilution to determine the MIC of this compound against a bacterial strain.

-

Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Bacillus subtilis) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at the optimal growth temperature (e.g., 37°C) with shaking.

-

Preparation of Inoculum: Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the this compound stock solution in the broth medium in a 96-well microtiter plate. The final volume in each well should be half of the total assay volume (e.g., 50 µL in a final volume of 100 µL).

-

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, including positive (bacteria only) and negative (broth only) controls.

-

Incubation: Cover the plate and incubate at the optimal growth temperature for 16-20 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Conclusion

This compound is a promising research compound with a multifaceted biological profile. For researchers investigating its potential, careful consideration of the source and purity of the compound is paramount to ensure the validity of experimental outcomes. This guide provides a foundational understanding of this compound, its mechanisms of action, and standardized protocols for its in vitro characterization. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which will undoubtedly open new avenues for its application in drug discovery and development.

References

- 1. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

In-Vitro Anti-Inflammatory Effects of TS 155-2: A Technical Guide Framework

Disclaimer: As of late 2025, a comprehensive literature search has revealed that detailed in-vitro studies on the anti-inflammatory effects of TS 155-2 have not yet been published. Information available from suppliers indicates that while anti-inflammatory activity was noted in the original patent, dedicated research literature is not available, and in-vitro studies are considered to be in the developmental stage[1].

This document, therefore, serves as a technical framework for researchers, scientists, and drug development professionals. It outlines the standard methodologies, data presentation formats, and pathway analyses that would be integral to a comprehensive whitepaper on the in-vitro anti-inflammatory effects of a novel compound, using this compound as a placeholder. The experimental protocols and data presented herein are illustrative and based on common practices in inflammation research.

Introduction to this compound and Inflammation

This compound is identified as a macrocyclic lactone, related to hygrolidin, produced by a Streptomyces species[1]. Its proposed mechanism of action involves the blockage of thrombin-evoked calcium (Ca2+) entry into cells[1]. Thrombin is a key signaling molecule in various cell types, and its induction of cytosolic Ca2+ is linked to inflammatory signal transduction[1]. Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, are central to the production of pro-inflammatory mediators. The potential for this compound to modulate these pathways forms the basis of its putative anti-inflammatory effects.

Hypothetical Quantitative Data Summary

The following tables represent the type of quantitative data that would be generated in a typical in-vitro investigation of a novel anti-inflammatory compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production and Cell Viability in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 3.1 |

| 1 | 85.3 ± 4.1 | 98.7 ± 2.5 |

| 5 | 62.1 ± 3.5 | 97.2 ± 2.8 |

| 10 | 41.5 ± 2.9 | 95.4 ± 3.0 |

| 25 | 25.8 ± 2.2 | 93.1 ± 3.3 |

| 50 | 15.2 ± 1.8 | 88.6 ± 4.1 |

Data are presented as mean ± standard deviation (n=3). NO production was measured using the Griess assay. Cell viability was assessed via MTT assay.

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated THP-1 Macrophages

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (No LPS) | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.9 ± 1.5 |

| LPS (1 µg/mL) | 850.4 ± 45.3 | 1245.7 ± 88.2 | 350.1 ± 25.6 |

| LPS + this compound (10 µM) | 425.8 ± 30.1 | 750.2 ± 55.9 | 180.5 ± 18.1 |

| LPS + this compound (25 µM) | 210.3 ± 18.9 | 410.6 ± 32.7 | 95.3 ± 10.2 |

Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in in-vitro anti-inflammatory studies.

Cell Culture and Treatment

RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere. THP-1 monocytes are differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA). Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with Lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

Cell viability is assessed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Following treatment with this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide, a key inflammatory mediator, is measured from the cell culture supernatant. The supernatant is mixed with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured, and the NO concentration is determined by comparison with a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

To investigate the effect on signaling proteins, cells are lysed after treatment, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., iNOS, COX-2, phospho-NF-κB p65, total NF-κB p65, IκBα) and a loading control (e.g., β-actin or GAPDH). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key inflammatory pathways and a typical experimental workflow.

Caption: Hypothetical mechanism of this compound on the NF-κB signaling pathway.

Caption: Experimental workflow for in-vitro anti-inflammatory screening.

Conclusion and Future Directions

This document provides a foundational guide for the investigation of the anti-inflammatory properties of novel compounds like this compound. The illustrative data and protocols highlight a standard approach to generating a robust preclinical data package. Future in-vitro studies on this compound should aim to populate this framework with empirical data to elucidate its precise mechanism of action. Key areas of investigation would include confirming its effect on the NF-κB pathway, exploring its influence on other inflammatory pathways such as MAPK signaling, and identifying its specific molecular targets beyond the initial observation of calcium channel blockage. Such studies will be crucial in determining the therapeutic potential of this compound as an anti-inflammatory agent.

References

Unveiling the Potential of TS 155-2: A Technical Guide to a Novel Inhibitor of Thrombin-Stimulated Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular communication, the precise regulation of intracellular calcium (Ca2+) concentration is paramount to a multitude of physiological processes. Thrombin, a serine protease, is a key activator in the coagulation cascade and a potent modulator of cellular responses in a variety of cell types, including platelets, endothelial cells, and smooth muscle cells. Its interaction with cell surface receptors triggers a signaling cascade that leads to a rapid increase in intracellular Ca2+, a critical event for downstream cellular functions.

TS 155-2 is a macrocyclic lactone, related to hygrolidin, produced by a species of Streptomyces.[1][2] Its novelty in cell biology lies in its specific mechanism of action: the inhibition of thrombin-evoked calcium entry into cells.[1][2] While detailed scientific literature on this compound is not extensively available beyond initial patent filings, its targeted action presents a compelling avenue for research and therapeutic development. This technical guide will delve into the core of this compound's potential by elucidating the established thrombin-calcium signaling pathway, proposing experimental frameworks for its characterization, and discussing its prospective applications.

The Thrombin-Induced Calcium Signaling Pathway: The Target of this compound

Thrombin primarily exerts its effects through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. The canonical pathway for thrombin-induced calcium mobilization involves the following key steps:

-

Receptor Activation: Thrombin cleaves the N-terminal domain of PARs (predominantly PAR-1 in many cell types), exposing a tethered ligand that binds to and activates the receptor.

-

G Protein Coupling: The activated PAR couples to Gq/11 proteins.

-

Phospholipase C (PLC) Activation: The alpha subunit of Gq/11 activates phospholipase C-beta (PLCβ).

-

IP3 and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Ca2+ Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), leading to the release of stored Ca2+ into the cytosol.

-

Store-Operated Calcium Entry (SOCE): The depletion of Ca2+ from the ER is sensed by STIM (Stromal Interaction Molecule) proteins, which then translocate to the plasma membrane and activate Orai channels, facilitating the influx of extracellular Ca2+. This sustained Ca2+ influx is crucial for prolonging the cellular response.

This compound is reported to specifically block the thrombin-evoked entry of calcium into cells, suggesting its primary target is likely the store-operated calcium entry (SOCE) channels or a regulatory component of this influx pathway.

Signaling Pathway of Thrombin-Induced Calcium Influx and the Proposed Action of this compound

Caption: Thrombin-PAR-1 signaling leading to Ca2+ influx and the inhibitory site of this compound.

Novelty and Potential Applications of this compound

The specificity of this compound in inhibiting thrombin-stimulated calcium entry, without apparently affecting the release from intracellular stores, marks its significance. This targeted action could offer a more nuanced therapeutic approach compared to broad-spectrum calcium channel blockers. The potential applications, as suggested by initial patent information, are rooted in the diverse physiological roles of thrombin and calcium signaling.[1][2]

-

Anti-Platelet Activity: Platelet aggregation is a Ca2+-dependent process initiated by thrombin. By inhibiting Ca2+ influx, this compound could prevent platelet activation and aggregation, making it a candidate for antithrombotic therapies.

-

Hypotensive Effects: Calcium signaling in vascular smooth muscle cells is crucial for vasoconstriction. Inhibition of Ca2+ entry could lead to vasodilation and a subsequent reduction in blood pressure.

-

Anti-Inflammatory Properties: Thrombin can act as a pro-inflammatory mediator. By modulating Ca2+-dependent signaling pathways in endothelial cells and immune cells, this compound may exert anti-inflammatory effects.

-

Anti-Ischaemic Potential: In ischemic conditions, excessive Ca2+ influx can lead to cell death. By limiting this influx in response to thrombin, which can be generated during tissue injury, this compound might have cytoprotective effects.

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments that would be essential to characterize the biological activity of this compound.

Intracellular Calcium Measurement

Objective: To quantify the inhibitory effect of this compound on thrombin-induced intracellular calcium concentration changes.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., human platelets, Human Umbilical Vein Endothelial Cells - HUVECs, or a megakaryoblastic cell line like HEL) in appropriate media.

-

Cell Loading: Incubate the cells with a ratiometric calcium indicator dye such as Fura-2 AM (acetoxymethyl ester) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with fresh buffer to remove extracellular dye.

-

Pre-incubation: Incubate the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 15-30 minutes).

-

Stimulation and Measurement: Place the cells in a fluorometer or on a fluorescence microscope equipped for ratiometric imaging. Record the baseline fluorescence ratio (e.g., 340nm/380nm excitation, 510nm emission for Fura-2). Add thrombin to stimulate the cells and continue recording the fluorescence ratio to measure the change in intracellular Ca2+.

-

Data Analysis: Calculate the change in intracellular Ca2+ concentration based on the fluorescence ratio. Compare the peak and sustained Ca2+ levels in this compound-treated cells versus control cells. Determine the IC50 value of this compound.

Platelet Aggregation Assay

Objective: To assess the anti-platelet activity of this compound.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood from healthy donors and centrifuge at a low speed to separate the PRP.

-

Incubation: Incubate PRP with different concentrations of this compound or vehicle control at 37°C for a specified time.

-

Aggregation Measurement: Use a light transmission aggregometer. Add a stir bar to the cuvette containing the PRP and place it in the aggregometer.

-

Stimulation: Add a sub-maximal concentration of thrombin to induce platelet aggregation.

-

Data Recording: Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

-

Analysis: Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

In Vitro Anti-Inflammatory Assay (Endothelial Cell Activation)

Objective: To determine the effect of this compound on thrombin-induced endothelial cell activation.

Methodology:

-

Cell Culture: Grow a monolayer of HUVECs in culture plates.

-

Treatment: Pre-treat the HUVEC monolayer with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with thrombin for a period sufficient to induce an inflammatory response (e.g., 4-6 hours).

-

Endpoint Measurement:

-

Adhesion Molecule Expression: Use flow cytometry or cell-based ELISA to measure the surface expression of adhesion molecules like E-selectin, VCAM-1, and ICAM-1.

-

Cytokine Secretion: Measure the concentration of pro-inflammatory cytokines such as IL-6 and IL-8 in the cell culture supernatant using ELISA.

-

-

Data Analysis: Compare the levels of adhesion molecule expression and cytokine secretion in this compound-treated cells to the thrombin-stimulated control.

Quantitative Data Presentation (Illustrative)

As specific experimental data for this compound is not publicly available, the following tables are illustrative examples of how the results from the proposed experiments would be presented.

Table 1: Inhibitory Effect of this compound on Thrombin-Induced Intracellular Calcium Mobilization in HUVECs

| This compound Concentration (µM) | Peak [Ca2+]i Increase (nM) | Sustained [Ca2+]i Plateau (nM) | % Inhibition of Ca2+ Influx |

| Vehicle Control | 550 ± 45 | 250 ± 30 | 0% |

| 0.1 | 540 ± 50 | 180 ± 25 | 28% |

| 1 | 535 ± 48 | 90 ± 15 | 64% |

| 10 | 545 ± 52 | 35 ± 10 | 86% |

| 100 | 550 ± 47 | 20 ± 8 | 92% |

Table 2: Effect of this compound on Thrombin-Induced Platelet Aggregation

| Treatment | Thrombin Concentration (U/mL) | Maximum Aggregation (%) | % Inhibition |

| Vehicle Control | 0.1 | 85 ± 5 | 0% |

| This compound (1 µM) | 0.1 | 42 ± 7 | 50.6% |

| This compound (10 µM) | 0.1 | 15 ± 4 | 82.4% |

| This compound (100 µM) | 0.1 | 5 ± 2 | 94.1% |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing a novel inhibitor of thrombin-induced cellular responses.

Caption: A generalized workflow for the characterization of a novel thrombin signaling inhibitor.

Conclusion

This compound represents a molecule of significant interest due to its targeted inhibition of thrombin-stimulated calcium entry. While the body of publicly available research on this compound is currently limited, its proposed mechanism of action places it at a critical juncture of cellular signaling with broad therapeutic potential. The experimental frameworks outlined in this guide provide a clear path for the comprehensive evaluation of this compound and other molecules with a similar mode of action. For researchers and drug development professionals, the exploration of such specific inhibitors of calcium signaling pathways holds the promise of developing novel and more refined therapies for a range of cardiovascular and inflammatory diseases. Further investigation into the precise molecular target and in vivo efficacy of this compound is warranted to fully unlock its potential.

References

Methodological & Application

Application Notes and Protocols for Calcium Influx Assay Using TS 155-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TS 155-2, a macrocyclic lactone, to investigate its inhibitory effects on thrombin-induced calcium influx. The provided protocols are designed for researchers in cell biology, pharmacology, and drug discovery to assess the impact of this compound on intracellular calcium signaling pathways.

Introduction

This compound is a macrocyclic lactone that has been identified as an inhibitor of thrombin-evoked calcium (Ca2+) entry into cells[1]. Thrombin, a serine protease, plays a crucial role in hemostasis and thrombosis and is known to elicit cellular responses through the activation of G protein-coupled receptors (GPCRs), leading to a rapid increase in intracellular calcium concentration ([Ca2+]i)[1]. This elevation in [Ca2+]i is a key second messenger in a multitude of cellular processes, making the modulation of calcium influx a significant area of interest for therapeutic intervention.

The primary mechanism of thrombin-induced calcium signaling involves the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial release is often followed by a sustained influx of extracellular calcium through plasma membrane channels[1]. This compound is proposed to block this latter phase of calcium entry.

This document outlines a detailed protocol for a fluorescent-based calcium influx assay to characterize the inhibitory potential of this compound. The assay utilizes common calcium-sensitive fluorescent dyes such as Fluo-4 AM or Fura-2 AM, which exhibit a significant change in fluorescence intensity upon binding to free calcium.

Signaling Pathway of Thrombin-Induced Calcium Influx and Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by thrombin and the putative point of inhibition by this compound.

Caption: Thrombin signaling pathway leading to calcium influx and its inhibition by this compound.

Experimental Workflow for Calcium Influx Assay

The following diagram outlines the key steps for performing the calcium influx assay to evaluate the effect of this compound.

Caption: General workflow for the this compound calcium influx assay.

Detailed Experimental Protocols